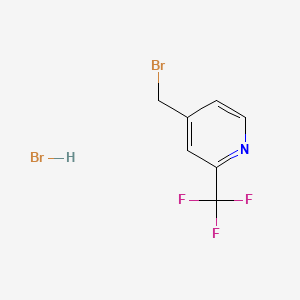
4-溴甲基-2-三氟甲基吡啶氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is a chemical compound with the molecular formula C7H6Br2F3N It is a substituted pyridine derivative, characterized by the presence of bromomethyl and trifluoromethyl groups attached to the pyridine ring
科学研究应用
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide has several applications in scientific research:
作用机制
Target of Action
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is a substituted pyridine It’s known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Mode of Action
It’s known to undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .
Biochemical Pathways
The compound’s reaction with diamines suggests it may be involved in the formation of diamines .
Result of Action
It’s known to be used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide typically involves the bromination of 2-trifluoromethyl-pyridine. One common method includes the reaction of 2-trifluoromethyl-pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted pyridine derivatives.
Oxidation: The compound can undergo oxidation reactions to form pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
4-Bromo-2-trifluoromethyl-pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4-methylpyridine: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Bromomethyl)pyridine: Does not have the trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
4-(bromomethyl)-2-(trifluoromethyl)pyridine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N.BrH/c8-4-5-1-2-12-6(3-5)7(9,10)11;/h1-3H,4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTXWFQHQQCOFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)C(F)(F)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
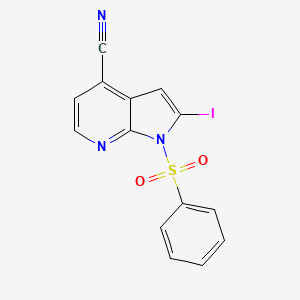

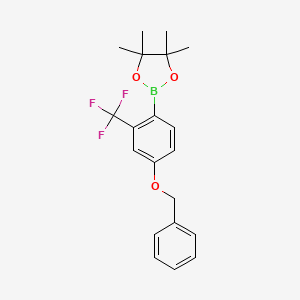
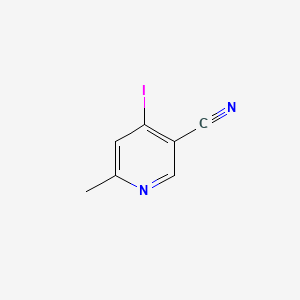
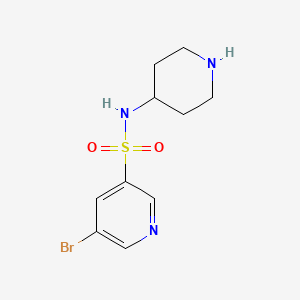
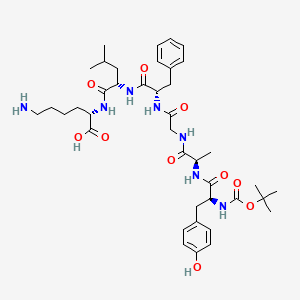
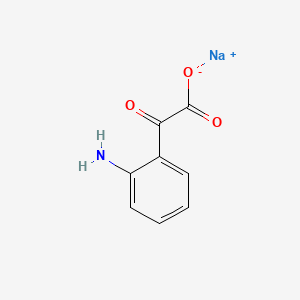
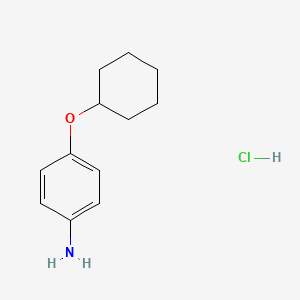
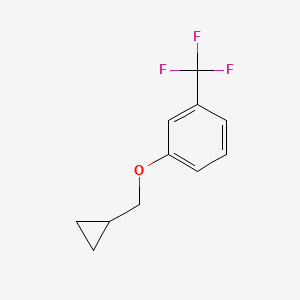
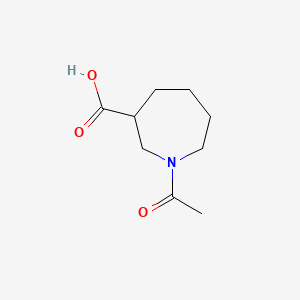
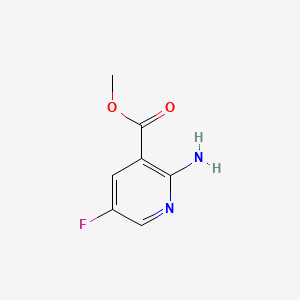
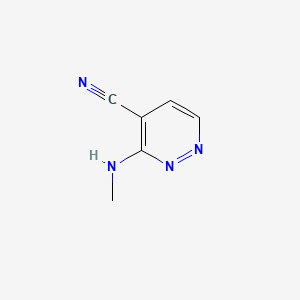
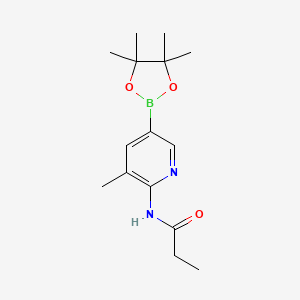
![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)
